Cas no 1867652-52-5 (trans-2-(butylamino)cyclopentan-1-ol)

Technical Introduction: trans-2-(Butylamino)cyclopentan-1-ol is a chiral cyclopentanol derivative featuring a butylamino substituent at the 2-position. Its trans configuration ensures distinct stereochemical properties, making it valuable for applications in asymmetric synthesis and pharmaceutical intermediates. The compound’s hydroxyl and secondary amine functional groups offer versatile reactivity for further derivatization, such as amidation or alkylation. Its structural rigidity and defined stereochemistry enhance selectivity in catalytic processes or ligand design. Suitable for research in medicinal chemistry, trans-2-(butylamino)cyclopentan-1-ol serves as a building block for bioactive molecules, leveraging its balanced lipophilicity and hydrogen-bonding capacity. Storage under inert conditions is recommended to preserve stability.
trans-2-(butylamino)cyclopentan-1-ol structure
1867652-52-5 structure
Product Name:trans-2-(butylamino)cyclopentan-1-ol
CAS No:1867652-52-5
MF:C9H19NO
MW:157.253262758255
CID:6075415
PubChem ID:93317320
Update Time:2025-05-28

trans-2-(butylamino)cyclopentan-1-ol Chemical and Physical Properties

Names and Identifiers

    • trans-2-(butylamino)cyclopentan-1-ol
    • Cyclopentanol, 2-(butylamino)-, (1R,2R)-
    • F6545-4518
    • 1867652-52-5
    • 81795-52-0
    • DTXSID001284693
    • Cyclopentanol, 2-(butylamino)-, trans-
    • (1R,2R)-2-(butylamino)cyclopentan-1-ol
    • AKOS040823078
    • Inchi: 1S/C9H19NO/c1-2-3-7-10-8-5-4-6-9(8)11/h8-11H,2-7H2,1H3/t8-,9-/m1/s1
    • InChI Key: VYAQXURLABCEGB-RKDXNWHRSA-N
    • SMILES: [C@@H]1(O)CCC[C@H]1NCCCC

Computed Properties

  • Exact Mass: 157.146664230g/mol
  • Monoisotopic Mass: 157.146664230g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 4
  • Complexity: 106
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 32.3Ų

Experimental Properties

  • Density: 0.95±0.1 g/cm3(Predicted)
  • Boiling Point: 246.9±33.0 °C(Predicted)
  • pka: 15.00±0.40(Predicted)

trans-2-(butylamino)cyclopentan-1-ol Pricemore >>

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F6545-4518-0.25g
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Additional information on trans-2-(butylamino)cyclopentan-1-ol

Research Brief on trans-2-(butylamino)cyclopentan-1-ol (CAS: 1867652-52-5): Recent Advances and Applications

trans-2-(butylamino)cyclopentan-1-ol (CAS: 1867652-52-5) is a chiral cyclopentanol derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications as a building block for bioactive molecules. Recent studies have explored its utility in the synthesis of novel pharmaceuticals, particularly in the development of central nervous system (CNS) agents and antimicrobial compounds. This research brief consolidates the latest findings on this compound, focusing on its synthesis, pharmacological properties, and emerging applications.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficient enantioselective synthesis of trans-2-(butylamino)cyclopentan-1-ol using a catalytic asymmetric hydrogenation approach. The researchers achieved a high yield (92%) and excellent enantiomeric excess (98%) by employing a chiral iridium catalyst, highlighting the compound's scalability for industrial applications. This advancement addresses previous challenges in stereocontrol during synthesis, paving the way for its broader use in drug development.

Pharmacological investigations have revealed that trans-2-(butylamino)cyclopentan-1-ol exhibits moderate affinity for sigma-1 receptors (σ1R), with a Ki value of 320 nM, as reported in a 2024 ACS Chemical Neuroscience paper. This finding suggests potential applications in neuropathic pain management and neurodegenerative diseases, where σ1R modulation plays a crucial role. Molecular docking studies indicate that the compound's cyclopentanol moiety interacts with key residues in the σ1R binding pocket, providing insights for structure-activity relationship (SAR) optimization.

In antimicrobial research, a recent patent (WO2023124567) disclosed derivatives of trans-2-(butylamino)cyclopentan-1-ol showing promising activity against multidrug-resistant Staphylococcus aureus (MRSA) strains. The lead compound in this series demonstrated a minimum inhibitory concentration (MIC) of 4 μg/mL, comparable to existing antibiotics. The butylamino side chain was identified as critical for membrane penetration, while the hydroxyl group contributed to target binding, likely interfering with bacterial cell wall biosynthesis.

Ongoing preclinical studies are evaluating the compound's pharmacokinetic profile, with early data indicating good blood-brain barrier permeability (brain/plasma ratio of 0.85 in rodent models) and acceptable oral bioavailability (F = 42%). These properties, combined with its synthetic accessibility, position trans-2-(butylamino)cyclopentan-1-ol as a versatile scaffold for CNS-targeted drug discovery. Future research directions include the development of prodrug derivatives to enhance metabolic stability and the exploration of its potential as a chiral auxiliary in asymmetric synthesis.

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